![molecular formula C17H22N2O4 B1205894 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B1205894.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide
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Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Biological Activity
- A study focused on synthesizing a series of N-substituted derivatives including acetamide and piperidine moieties. These compounds, including ones similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide, were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, displaying promising activity in certain cases (Khalid et al., 2014).
Antimicrobial and Anticandidal Activity
- Research has been conducted on derivatives of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide for their antimicrobial activities. Certain derivatives showed significant efficacy against pathogenic bacteria and Candida species, suggesting a potential role in antimicrobial treatments (Mokhtari & Pourabdollah, 2013).
Inhibitor of Acyl-CoA:Cholesterol O-Acyltransferase
- A derivative of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, which is significant for its potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Agents and Enzyme Inhibitors
- New benzodioxole-based dithiocarbamate derivatives related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide have been synthesized and evaluated for their anticancer effects and inhibitory impact on enzymes like human carbonic anhydrases (hCA-I and hCA-II). Some of these derivatives demonstrated promising anticancer properties and enzyme inhibition (Altıntop et al., 2017).
Antitumor Activities
- Studies on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide derivatives have shown antitumor activities. Specific derivatives displayed potent inhibitory effects on cancer cell lines like HeLa and A549, suggesting their potential as antitumor agents (Wu et al., 2017).
properties
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-1-piperidinyl)acetamide |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O4/c1-11-5-3-4-6-19(11)9-17(21)18-14-8-16-15(22-10-23-16)7-13(14)12(2)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,21) |
InChI Key |
LULPXNLMGSBWQQ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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